3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride

Medicinal Chemistry Structure-Activity Relationship (SAR) Positional Isomerism

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride (CAS: 1824123-48-9) is a heterocyclic building block belonging to the triazolo[4,3-a]pyrazine class. It features a fused triazole-pyrazine core with a methyl substituent at the 3-position and a carboxylic acid group at the 8-position, isolated as its hydrochloride salt.

Molecular Formula C7H7ClN4O2
Molecular Weight 214.61 g/mol
Cat. No. B13485441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride
Molecular FormulaC7H7ClN4O2
Molecular Weight214.61 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C=CN=C2C(=O)O.Cl
InChIInChI=1S/C7H6N4O2.ClH/c1-4-9-10-6-5(7(12)13)8-2-3-11(4)6;/h2-3H,1H3,(H,12,13);1H
InChIKeyRGAOTBZISOWCGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride: Core Properties and Procurement Identifiers


3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride (CAS: 1824123-48-9) is a heterocyclic building block belonging to the triazolo[4,3-a]pyrazine class. It features a fused triazole-pyrazine core with a methyl substituent at the 3-position and a carboxylic acid group at the 8-position, isolated as its hydrochloride salt. Its molecular formula is C7H6N4O2 with an exact mass of 178.049 g/mol, and key predicted physicochemical properties include an XLogP3 of 0.4, a topological polar surface area (TPSA) of 80.4 Ų, and a density of 1.66±0.1 g/cm³ [1]. Notified classifications under the CLP regulation include Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [2].

Why Generic Substitution Fails for 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic Acid Hydrochloride


Simple functional group analogs of the triazolo[4,3-a]pyrazine scaffold are not interchangeable due to the profound impact of subtle structural modifications on biological target engagement and physicochemical properties. For instance, shifting the carboxylic acid from the 8-position to the 6-position creates the positional isomer 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid (CAS 2639429-81-3), which presents a distinct spatial orientation of the hydrogen bond donor/acceptor pharmacophore . Furthermore, the presence of the 3-methyl group in the target compound, absent in the parent [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid (CAS 1936564-07-6) , is known to modulate lipophilicity and metabolic stability across related heterocyclic series. The hydrochloride salt form of the target compound further ensures consistent solubility and handling properties that differ from the corresponding free acid forms of its analogs.

Quantitative Differentiation Evidence for 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic Acid Hydrochloride


Differentiation Against the 6-Carboxylic Acid Positional Isomer: Spatial Pharmacophore Orientation

The target compound positions the carboxylic acid at the 8-position of the pyrazine ring, whereas its closest positional isomer, 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid, places it at the 6-position. This positional shift reorients the key hydrogen bond donor/acceptor vector, which is critical for target binding. While direct head-to-head biological data for these two compounds is unavailable, the scaffold's core role in medicinal chemistry—as evidenced by the development of dual c-Met/VEGFR-2 inhibitors—makes this spatial differentiation a primary determinant of kinase selectivity .

Medicinal Chemistry Structure-Activity Relationship (SAR) Positional Isomerism

Lipophilicity Advantage Over the Parent 8-Carboxylic Acid Scaffold

The 3-methyl substitution on the target compound contributes additional hydrophobicity compared to the parent scaffold [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid. Although experimental LogP values are not available for direct comparison, the target has a predicted XLogP3 of 0.4 [1], while the parent compound (C6H4N4O2, MW 164.12) lacks this methyl-driven increase. In analogous triazolo[4,3-a]pyrazine kinase inhibitor series, methylation at this position has been shown to enhance membrane permeability and modulate metabolic stability without substantially increasing molecular weight.

Drug Design Lipophilicity ADME

Solubility and Handling: Hydrochloride Salt vs. Free Acid Forms

The target compound is supplied as the hydrochloride salt, which directly impacts aqueous solubility and solid-state stability compared to the free acid forms of its analogs (e.g., the free acid of the 6-carboxylic acid isomer ). While specific comparative solubility data is not publicly available, the general principle of salt formation to enhance dissolution rate and hygroscopicity control is well-established. This ensures more reliable dissolution for high-throughput screening and in vitro assays.

Formulation Compound Management Solubility

Recommended Application Scenarios for 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic Acid Hydrochloride


Kinase Inhibitor Lead Optimization and SAR Expansion

The triazolo[4,3-a]pyrazine scaffold has been validated as a core structure for dual c-Met/VEGFR-2 kinase inhibitors, with optimized derivatives demonstrating nanomolar enzymatic potency (c-Met IC50 = 26.00 nM) and low micromolar antiproliferative activity against A549, MCF-7, and Hela cell lines (IC50 values 0.98–1.28 µM) [1]. 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride serves as a versatile late-stage intermediate for introducing diverse amide or ester substituents at the 8-position, enabling systematic exploration of solvent-exposed pharmacophore regions.

Targeted Library Synthesis for Antitumor Phenotypic Screening

Given the established antiproliferative activity of this chemotype against lung (A549), breast (MCF-7), and cervical (Hela) cancer cell lines [1], the compound is well-suited for generating focused compound libraries. The 8-carboxylic acid handle allows rapid parallel amide coupling, while the 3-methyl group provides baseline lipophilicity (XLogP3 = 0.4) favorable for cell permeability.

Building Block for Bioisostere Replacement Strategies

The 1,2,4-triazolo[4,3-a]pyrazine ring system has been documented to function as a bioisostere of the purine ring, particularly in anticonvulsant programs where it demonstrated reduced emetic liability compared to purine-based agents [2]. The target compound's 8-carboxylic acid and 3-methyl substitution pattern provides a differentiated vector set for probing purine-binding pockets in kinases and other ATP-utilizing enzymes.

Agrochemical Intermediate for Fused Heterocycle Development

Triazolopyrazine carboxylic acids have been described as structural intermediates in agrochemical research [3]. The target compound's predicted moderate lipophilicity (XLogP3 = 0.4) and TPSA (80.4 Ų) fall within favorable ranges for leaf uptake and phloem mobility, making it a suitable scaffold for developing novel fungicides or herbicides.

Quote Request

Request a Quote for 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.